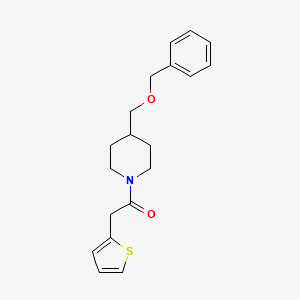

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Historical Development in Heterocyclic Research

The study of heterocyclic compounds has been a cornerstone of organic chemistry since the 19th century. Piperidine, a six-membered nitrogen-containing heterocycle, was first isolated in 1850 by Thomas Anderson through the reduction of piperine with nitric acid. Parallel advancements in sulfur-containing heterocycles emerged with Viktor Meyer’s 1882 discovery of thiophene, identified as a contaminant in benzene. These breakthroughs laid the foundation for understanding the reactivity and applications of heterocycles.

The mid-20th century saw institutional support for heterocyclic research, exemplified by the Royal Society of Chemistry’s Heterocyclic and Synthesis Group, established in 1967 to unify synthetic methodologies for nitrogen- and sulfur-based systems. Early work focused on isolating natural products, but the 1980s marked a shift toward systematic synthetic strategies, including transition-metal catalysis and tandem reactions. For instance, the Paal-Knorr thiophene synthesis (1885) and hydrogenation protocols for pyridine-to-piperidine conversion became standard tools for generating these scaffolds.

Position in Contemporary Medicinal Chemistry

Piperidine and thiophene derivatives occupy critical roles in drug discovery due to their pharmacokinetic versatility. Piperidine’s conformational flexibility enables interactions with biological targets such as G-protein-coupled receptors, while thiophene’s aromaticity and sulfur atom enhance binding affinity through dipole interactions and π-stacking. The hybrid structure of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone merges these attributes, potentially enabling dual-target engagement.

Recent advances highlight piperidine’s utility in central nervous system therapeutics, such as donepezil (an acetylcholinesterase inhibitor for Alzheimer’s disease), and thiophene’s role in kinase inhibitors. The benzyloxymethyl substituent in the title compound introduces lipophilicity, which may improve blood-brain barrier penetration—a property critical for neuroactive agents.

Table 1: Key Medicinal Applications of Piperidine and Thiophene Derivatives

| Heterocycle | Therapeutic Class | Example Drug | Target |

|---|---|---|---|

| Piperidine | Acetylcholinesterase Inhibitors | Donepezil | Cholinergic Synapse |

| Thiophene | Anticancer Agents | Ralimetinib | p38 MAP Kinase |

Research Significance of Thiophene-Piperidine Hybrids

The integration of piperidine and thiophene in a single molecular framework creates synergistic effects. Piperidine’s amine group provides a site for hydrogen bonding, while the thiophene ring contributes to electron-deficient aromatic interactions, as observed in tyrosine kinase inhibitors. The ethanone linker in this compound introduces a ketone functional group, enabling further derivatization via nucleophilic addition or condensation reactions.

Notably, the compound’s 4-benzyloxymethyl-piperidine moiety mirrors structural motifs found in μ-opioid receptor modulators, suggesting potential analgesic applications. Computational studies predict that the thiophene ring’s sulfur atom could engage in sulfur-π interactions with hydrophobic binding pockets, a mechanism exploited in protease inhibitors.

Current Scientific Challenges and Opportunities

Synthesizing thiophene-piperidine hybrids poses significant challenges, particularly in achieving regioselective functionalization. For example, intramolecular cyclization of piperidine precursors often requires precise control over reaction conditions to avoid byproducts like linear alkenes. Thiophene’s sensitivity to electrophilic substitution further complicates modifications at the 2- and 5-positions.

Emerging opportunities include:

- Catalytic Asymmetric Synthesis : Chiral N-heterocyclic carbene (NHC)-Cu(I) complexes have enabled enantioselective aza-Prins cyclizations for piperidine formation.

- C-H Functionalization : Late-stage diversification via transition-metal-catalyzed C-H activation could streamline access to analogs.

- Machine Learning-Guided Design : Predictive models for π-stacking efficiency and metabolic stability may accelerate lead optimization.

Table 2: Synthetic Challenges and Innovations in Hybrid Heterocycle Synthesis

| Challenge | Innovation | Key Reference |

|---|---|---|

| Stereochemical Control | NHC-Cu(I)-Catalyzed Cyclizations | |

| Thiophene Functionalization | Electrochemical C-H Amination | |

| Byproduct Suppression | Radical Rebound Mechanisms |

Properties

IUPAC Name |

1-[4-(phenylmethoxymethyl)piperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c21-19(13-18-7-4-12-23-18)20-10-8-17(9-11-20)15-22-14-16-5-2-1-3-6-16/h1-7,12,17H,8-11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPACSKEHVKJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a piperidine derivative.

Attachment of the Thiophene Moiety: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, involving a thiophene derivative and a suitable piperidine intermediate.

Final Assembly: The final compound is assembled through a series of condensation and purification steps to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzyl halides, thiophene derivatives, and various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring , a benzyloxy group , and a thiophene moiety , contributing to its unique properties. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : This can be synthesized through hydrogenation of pyridine or cyclization reactions involving appropriate precursors.

- Introduction of the Benzyloxy Group : Achieved via nucleophilic substitution reactions where a benzyl halide reacts with a piperidine derivative.

- Attachment of the Thiophene Moiety : Accomplished through coupling reactions, such as Suzuki or Stille coupling, involving a thiophene derivative and a suitable piperidine intermediate.

- Final Assembly : Involves condensation and purification steps to ensure the desired product is obtained with high purity.

The biological activity of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction modulates their activity, leading to various pharmacological effects.

Inhibitory Activities

Recent studies have highlighted the compound's potential as an inhibitor for various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Derivatives with similar structures have shown significant inhibitory activities against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's disease.

| Compound | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |

|---|---|---|

| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |

| BOP-2 | 7.50 ± 0.05 | 8.00 ± 0.03 |

Pharmacological Potential

The compound has been studied for various pharmacological applications:

Neurological Disorders : It has shown promise as an antagonist at the calcitonin gene-related peptide receptor, indicating potential applications in migraine treatment due to promising intranasal bioavailability and efficacy in animal models.

Antimicrobial Activity : Thiophene derivatives similar to this compound exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have indicated that thiophene derivatives exhibit minimum inhibitory concentrations (MIC) competitive with established antibiotics.

Antioxidant Properties : The structural features suggest potential antioxidant activity. Research into related thiophene compounds has demonstrated their ability to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of derivatives of this compound, particularly in relation to their effects on serotonin receptors and other neurological targets. For instance, studies have explored the binding affinities of these compounds to various receptors, demonstrating their potential utility in treating conditions like anxiety and depression.

Mechanism of Action

The mechanism by which 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Strategies : Piperidine-based analogs often employ coupling reagents (HOBt, TBTU) for amide/ketone bond formation . The target compound’s benzyloxymethyl group may require protective group strategies to avoid side reactions.

- Structure-Activity Relationships (SAR) :

- Thiophene and benzyloxy groups are associated with enhanced aromatic interactions in receptor binding.

- Piperidine vs. piperazine cores influence conformational flexibility and hydrogen-bonding capacity .

Biological Activity

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring , a benzyloxy group , and a thiophene moiety , which contribute to its unique properties. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Through hydrogenation of pyridine or cyclization reactions.

- Introduction of the Benzyloxy Group : Via nucleophilic substitution with benzyl halides.

- Attachment of the Thiophene Moiety : Using coupling reactions such as Suzuki or Stille coupling.

- Final Assembly : Involves condensation and purification to achieve high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction modulates their activity, leading to various pharmacological effects.

Inhibitory Activities

Recent studies have highlighted the compound's potential as an inhibitor for various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives with similar structures have shown significant inhibitory activities against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .

| Compound | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |

|---|---|---|

| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |

| BOP-2 | 7.50 ± 0.05 | 8.00 ± 0.03 |

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory properties, similar to other piperidine derivatives that have been studied for their ability to inhibit cyclooxygenase (COX) enzymes . This suggests potential applications in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the therapeutic potential of this compound:

- Neuroprotective Effects : Research indicated that derivatives with piperidine structures exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

- Anticancer Activity : Some compounds derived from similar scaffolds have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising avenue for cancer therapy.

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the benzyloxy group significantly influence the biological activity, suggesting that further optimization could enhance efficacy against specific targets .

Q & A

Basic: What are the key synthetic strategies for 1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation and nucleophilic substitution . For example:

- Step 1 : Preparation of the benzyloxymethyl-piperidine intermediate via alkylation of piperidine derivatives with benzyloxy-methyl halides under basic conditions (e.g., K₂CO₃ in acetone) .

- Step 2 : Coupling with thiophene-2-yl acetyl derivatives via acylation. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid hydrolysis of sensitive intermediates .

- Optimization : Yields (~75–84%) depend on catalyst choice (e.g., AlCl₃ for Friedel-Crafts) and solvent purity. Impurities like unreacted starting materials are minimized using column chromatography (e.g., n-hexane/EtOAc eluent) .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

- 1H/13C-NMR : Critical for confirming regiochemistry. For example, piperidine protons appear as multiplets at δ 1.66–1.91 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm .

- HPLC : Retention time (e.g., ~13.0 minutes) and peak area (>95% at 254 nm) assess purity .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced: How can researchers optimize the Friedel-Crafts acylation step to minimize by-products?

Answer:

- Catalyst Screening : AlCl₃ is standard, but FeCl₃ or ionic liquids may reduce side reactions (e.g., over-acylation) .

- Solvent Choice : Anhydrous dichloromethane or toluene improves electrophilic reactivity.

- Temperature Control : Reactions at 0–5°C suppress polymerization of thiophene derivatives. Post-reaction quenching with ice-water prevents decomposition .

Advanced: What methodologies evaluate the compound’s pharmacokinetic properties and blood-brain barrier (BBB) penetration?

Answer:

- In Vivo LC-MS/MS : Measures brain-to-plasma ratios. For related piperidine derivatives, >85% target occupancy in the brain is achievable at 10 mg/kg .

- LogP Analysis : A calculated LogP >2.5 (e.g., via HPLC) predicts favorable BBB penetration.

- Plasma Protein Binding : Equilibrium dialysis assesses unbound fraction, critical for dose-response studies .

Advanced: How do structural modifications at the piperidinyl or thiophenyl moieties affect biological activity?

Answer:

Structure-Activity Relationship (SAR) Insights :

- Piperidinyl Modifications : Introducing electron-withdrawing groups (e.g., sulfonyl) enhances target affinity (e.g., PDE10A inhibition) but may reduce solubility .

- Thiophene Substitution : Fluorination at the 5-position increases metabolic stability, while methyl groups improve lipophilicity .

- Benzyloxy Group : Removal reduces CNS activity by 60%, highlighting its role in target engagement .

Advanced: How should researchers resolve contradictions in catalytic efficiency between AlCl₃ and other Lewis acids?

Answer:

- Comparative Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.

- Computational Modeling : DFT calculations predict transition-state stabilization (e.g., AlCl₃ vs. FeCl₃) .

- By-Product Analysis : GC-MS identifies undesired adducts (e.g., di-acylated products) formed with weaker Lewis acids .

Advanced: What in vitro assays assess interaction with neurological targets like PDE10A?

Answer:

- Radioligand Binding : Use [³H]-labeled analogues to measure IC₅₀ values in striatal membranes .

- cAMP/cGMP Modulation : ELISA-based assays quantify PDE10A inhibition in SH-SY5Y cells .

- Autoradiography : Maps target occupancy in brain slices, correlating with behavioral efficacy (e.g., PCP-induced locomotor activity models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.